Product packaging for hemoglobin Yahata(Cat. No.:CAS No. 140699-09-8)

hemoglobin Yahata

Cat. No.: B1177605
CAS No.: 140699-09-8
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Description

Hemoglobin Yahata is a genetic variant of human hemoglobin, a tetrameric oxygen-transport protein composed of two alpha and two beta globin subunits. This reagent provides researchers with a purified preparation of this specific mutant hemoglobin for in vitro studies. Investigations into this compound can provide valuable insights into structure-function relationships within the hemoglobin molecule, particularly how amino acid substitutions in the globin chains affect oxygen binding affinity, cooperativity, and allosteric regulation by effectors such as 2,3-bisphosphoglycerate (2,3-BPG). Research applications include, but are not limited to, functional studies of oxygen equilibrium kinetics, spectroscopic analysis, and comparative structural biology to understand the molecular basis of hemoglobinopathies. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

140699-09-8

Molecular Formula

C10H16N2O2

Synonyms

hemoglobin Yahata

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Variants

Structural and Functional Comparisons

The table below summarizes key differences between Hb Yahata and other hemoglobin variants involving cysteine substitutions:

Hemoglobin Variant Chain Position Amino Acid Substitution Population Clinical Phenotype Structural/Functional Impact
Hb Yahata β 112 (G14) Cys → Tyr Japanese Likely asymptomatic Disruption of β-chain disulfide bonds; potential instability or altered oxygen affinity .
Hb Oegstgeest α 104 (G11) Cys → Ser Dutch Mild α-thalassemia Loss of α-chain disulfide bond; reduced tetramer stability, leading to hemolytic anemia .
Hb Köln β 98 (FG5) Val → Met Global Chronic hemolytic anemia β-chain instability due to hydrophobic residue substitution; Heinz body formation .
Hb Hammersmith β 42 (CD1) Phe → Ser Global Severe hemolytic anemia Disruption of heme pocket; extreme instability and precipitation .
Key Findings:
  • Disulfide Bond Disruption: Both Hb Yahata (β112Cys→Tyr) and Hb Oegstgeest (α104Cys→Ser) involve substitutions at cysteine residues critical for disulfide bond formation. However, Hb Oegstgeest’s α-chain mutation directly impacts hemoglobin tetramer assembly, resulting in a mild thalassemic phenotype, whereas Hb Yahata’s β-chain mutation may primarily affect oxygen-binding dynamics .
  • Clinical Severity: Hb Yahata’s phenotype appears milder compared to variants like Hb Hammersmith or Hb Köln, which cause severe hemolytic anemia due to profound structural destabilization .

Molecular and Population Genetics

  • Geographic Distribution: Hb Yahata has been reported exclusively in Japan, while Hb Oegstgeest is documented in Dutch populations. This highlights the role of regional genetic drift or founder effects in the distribution of rare hemoglobinopathies .
  • Detection Methods: Hb Yahata was confirmed via DNA sequencing, whereas Hb Oegstgeest was identified using a combination of protein electrophoresis and gene analysis. Advanced techniques like mass spectrometry are now standard for characterizing such variants .

Clinical Management Implications

  • Hb Yahata: No specific treatment is recommended due to its likely asymptomatic nature. Regular monitoring of hemoglobin levels is advised to detect rare complications.
  • Hb Oegstgeest : Managed similarly to α-thalassemia traits, with folate supplementation and avoidance of oxidative stressors .

Preparation Methods

Blood Collection and Anticoagulation

Whole blood is collected using anticoagulants such as heparin or citrate to prevent coagulation. For instance, in the case study by, blood was drawn from a 52-year-old male suspected of Hb Yahata, with heparin employed to maintain sample fluidity. Anticoagulant choice impacts downstream processing; heparin is preferred for its minimal interference with hemoglobin’s charge properties during chromatographic separation.

Red Blood Cell (RBC) Separation and Lysis

Post-collection, blood is centrifuged at 700–1,000 × g for 10 minutes at 4°C to separate plasma from RBCs. The RBC pellet is washed repeatedly with phosphate-buffered saline (PBS) containing 0.16 mg/ml heparin to remove residual plasma proteins. Hemoglobin is then released via RBC lysis using hypotonic solutions (e.g., distilled water) or detergents. Centrifugation at 10,000 × g for 15 minutes at 4°C removes cellular debris, yielding a clarified hemolysate.

Hemoglobin Fractionation

Hb Yahata’s β112 mutation introduces a tyrosine residue, altering its isoelectric point (pI) compared to wild-type hemoglobin. This property enables separation using:

Ion-Exchange Chromatography

Cation-exchange resins, such as those described in, exploit charge differences between Hb Yahata and normal hemoglobin. The variant’s reduced negative charge at neutral pH (due to tyrosine’s neutral hydroxyl group replacing cysteine’s partially deprotonated thiol) allows earlier elution in low-ionic-strength buffers. A typical protocol involves:

  • Column: Carboxymethyl cellulose (CM-cellulose)

  • Buffer: Linear gradient of 0.05 M Tris-HCl (pH 8.0) to 0.1 M NaCl

  • Elution profile: Hb Yahata elutes at 40–50 mM NaCl, preceding HbA.

High-Performance Liquid Chromatography (HPLC)

In, HPLC with a Bio-Rad Variant II system resolved Hb Yahata from HbA using a weak cation-exchange column. The variant exhibited a retention time of 4.2 minutes (vs. 3.8 minutes for HbA1c), attributed to altered surface charge and hydrophobicity.

Recombinant Expression of this compound

For large-scale production, recombinant DNA technology enables in vitro synthesis of Hb Yahata. This approach bypasses reliance on patient-derived samples and ensures homogeneity.

Cloning of the β112 Tyr Globin Gene

The mutant β-globin gene is synthesized via site-directed mutagenesis of the wild-type sequence. Primers incorporating the TGT→TAT mutation (Cys→Tyr) are used to amplify the gene, which is then cloned into a plasmid vector under the control of a constitutive promoter.

Expression in Host Systems

Mammalian cell lines (e.g., HEK293) or yeast (Saccharomyces cerevisiae) are transfected with the recombinant plasmid. HEK293 cells, cultured in DMEM supplemented with 10% fetal bovine serum, achieve hemoglobin yields of 5–10 mg/L. Post-expression, cells are lysed, and hemoglobin is purified via affinity chromatography using nickel-nitrilotriacetic acid (Ni-NTA) columns if a polyhistidine tag is incorporated.

Analytical Verification of Hb Yahata

Isoelectric Focusing (IEF)

IEF of the hemolysate reveals Hb Yahata’s distinct migration pattern. Using a pH gradient of 6–8, Hb Yahata focuses at pH 7.1, compared to pH 7.0 for HbA and pH 7.3 for HbF. This shift confirms the amino acid substitution’s impact on net charge.

DNA Sequencing

Sanger sequencing of the β-globin gene remains the gold standard for confirming the β112 Cys→Tyr mutation. In, PCR-amplified DNA from the patient’s leukocytes was sequenced, revealing heterozygosity for the TGT→TAT transversion.

Challenges and Optimization Strategies

Interference with HbA1c Assays

Hb Yahata’s altered N-terminal structure impedes glycation at the β-chain, leading to falsely low HbA1c readings in standard immunoassays. Laboratories must employ alternative methods (e.g., enzymatic assays or glycoalbumin measurement) for diabetes monitoring in carriers.

Stability Considerations

The β112 Tyr substitution may destabilize the hemoglobin tetramer. Circular dichroism (CD) spectroscopy and thermal denaturation assays are recommended to assess structural integrity.

Data Tables and Experimental Parameters

Table 1: Centrifugation Parameters for Hemoglobin Isolation

StepSpeed (× g)Time (min)Temperature (°C)Reference
Plasma separation700–1,000104
RBC debris removal10,000154

Table 2: HPLC Conditions for Hb Yahata Separation

ColumnMobile PhaseFlow Rate (mL/min)Elution Time (min)Reference
Bio-Rad Variant IIPhosphate buffer (pH 6.8)1.54.2

Q & A

Q. How is hemoglobin Yahata structurally differentiated from other hemoglobin variants in initial characterization?

Methodological Answer: Use spectrophotometric analysis (e.g., UV-Vis absorption spectra) to compare this compound’s oxy/deoxy states with wild-type hemoglobin. Reference established protocols for hemoglobin derivatives, such as those in Attia et al. (2015), which detail wavelength-specific absorbance peaks for methemoglobin and carboxyhemoglobin . Pair this with high-performance liquid chromatography (HPLC) to confirm electrophoretic mobility differences.

Q. What experimental designs are optimal for assessing this compound’s oxygen-binding affinity?

Methodological Answer: Conduct oxygen dissociation curves using tonometry and Clark-type electrodes, as described by Zijlstra et al. (1991) for fetal hemoglobin . Include controls for pH, temperature, and 2,3-DPG concentrations. Validate results with isoelectric focusing to rule out contamination from other variants.

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under oxidative stress be resolved?

Methodological Answer: Apply meta-analytical frameworks (e.g., EHA systematic review guidelines) to evaluate study heterogeneity . Replicate experiments under standardized conditions: measure methemoglobin formation rates using multi-component spectrophotometry (Attia et al., 2020) and compare with redox stability assays (e.g., ascorbate/cyanide challenges) . Use mixed-effects models to account for variables like sample size and patient demographics.

Q. What genetic or epigenetic factors contribute to this compound’s expression variability in heterozygous carriers?

Methodological Answer: Design a longitudinal cohort study with CRISPR-Cas9-edited cell lines to isolate mutations (e.g., α-globin gene cluster variants). Combine RNA-seq for expression profiling and chromatin conformation capture (3C) to assess regulatory element interactions. Reference Manca & Masala (2008) on fetal hemoglobin synthesis pathways to identify conserved regulatory motifs .

Q. How does this compound interact with clinical phenotypes in compound heterozygous states (e.g., with thalassemia)?

Methodological Answer: Use Mendelian randomization in patient cohorts to disentangle confounding factors. Perform erythrocyte membrane proteomics via mass spectrometry and correlate findings with clinical outcomes (e.g., hemolytic rates). Follow EHA guidelines for rare disease studies, including cases with <10 patients if rigorously phenotyped .

Methodological & Contradiction Analysis

Q. What statistical approaches address small sample sizes in this compound functional studies?

Methodological Answer: Employ Bayesian hierarchical models to pool data across studies, as demonstrated in Yahata et al. (2016) for neuroimaging datasets . Incorporate prior distributions from analogous hemoglobin variants (e.g., HbS or HbC) to improve parameter estimation. Validate with bootstrapping to assess robustness.

Q. How should researchers design a PICOT framework for this compound’s clinical relevance?

Methodological Answer: Define:

  • P opulation: Asymptomatic carriers vs. symptomatic patients.
  • I ntervention: Biomarker monitoring (e.g., erythropoietin levels).
  • C omparison: Wild-type hemoglobin cohorts.
  • O utcome: Time to first transfusion or hemolytic crisis.
  • T imeframe: 5-year follow-up. Align with systematic review criteria () for literature synthesis .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in this compound’s functional assays?

Methodological Answer: Adopt the CLIA-certified methods from Attia et al. (2015) for derivative quantification . Share raw spectrophotometry data and analysis scripts via repositories like Zenodo. Use inter-laboratory ring trials, as in Clinical Chemistry protocols, to standardize measurements.

Q. How can machine learning improve predictive models of this compound’s pathogenicity?

Methodological Answer: Train classifiers on structural features (e.g., α/β subunit interface energies) and clinical metadata. Use Citrine Informatics’ approach (as in HRL Laboratories’ nanofunctionalization study) for feature selection . Validate with SHAP values to interpret model outputs.

Ethical & Literature Synthesis Considerations

Q. What ethical frameworks apply to studying this compound in vulnerable populations?

Methodological Answer: Follow NIH guidelines for human subject research: anonymize genetic data, obtain informed consent for biobanking, and include community engagement for rare disease studies (see ) . Use EHA’s 20-year literature review scope to contextualize findings without overgeneralizing .

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